2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one

Catalog No.
S12161522
CAS No.
M.F
C8H4BrClF2O
M. Wt
269.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one

Product Name

2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one

IUPAC Name

2-bromo-1-(4-chloro-3,5-difluorophenyl)ethanone

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

InChI

InChI=1S/C8H4BrClF2O/c9-3-7(13)4-1-5(11)8(10)6(12)2-4/h1-2H,3H2

InChI Key

MAPAKTAXVNLAJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C(=O)CBr

2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one is an organic compound characterized by its unique molecular structure, which includes bromine and chlorine substituents on a phenyl ring. The compound has a molecular formula of C10_{10}H7_{7}BrClF2_2O and a molecular weight of approximately 292.52 g/mol. Its structure consists of a bromo group attached to the first carbon of an ethanone moiety, while a 4-chloro-3,5-difluorophenyl group is attached to the carbonyl carbon. This specific arrangement contributes to its chemical reactivity and biological activity.

Typical of ketones and halogenated compounds:

  • Nucleophilic Substitution: The bromo substituent can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Aldol Condensation: In the presence of strong bases, this compound can participate in aldol condensation reactions, forming β-hydroxy ketones.

The synthesis of 2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one can be achieved through several methods:

  • Halogenation of Phenolic Compounds: Starting from 4-chloro-3,5-difluorophenol, bromination can be performed using bromine or brominating agents under controlled conditions.
  • Acylation Reactions: The compound can also be synthesized through acylation of the corresponding bromoalkane with an appropriate acyl chloride.
  • Grignard Reactions: Utilizing Grignard reagents derived from 4-chloro-3,5-difluorophenyl compounds can lead to the formation of the desired ketone.

2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one has potential applications in:

  • Pharmaceuticals: As a building block in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its structural properties.
  • Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Interaction studies involving 2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action and potential applications in medicinal chemistry. Understanding how this compound interacts with biological systems can provide insights into its efficacy as a pharmaceutical agent.

Several compounds share structural similarities with 2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-BromoacetophenoneC8_{8}H7_{7}BrOSimple structure with only one bromine atom
4-ChloroacetophenoneC8_{8}H7_{7}ClOContains chlorine but lacks fluorine
2-Bromo-4-fluoroacetophenoneC8_{8}H6_{6}BrFContains fluorine but no chlorine
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanoneC8_{8}H6_{6}Br2_{2}FContains multiple halogens

The uniqueness of 2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethan-1-one lies in its combination of both bromine and chlorine atoms along with difluorinated phenyl groups, which may enhance its reactivity and biological profile compared to other similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

267.91021 g/mol

Monoisotopic Mass

267.91021 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types